N-(azetidin-3-yl)-N-methylpropanamide
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Overview
Description
N-(azetidin-3-yl)-N-methylpropanamide: is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-N-methylpropanamide typically involves the reaction of azetidine derivatives with appropriate acylating agents. One common method is the aza-Michael addition, where azetidine reacts with an α,β-unsaturated carbonyl compound under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale aza-Michael additions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(azetidin-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert azetidinones back to azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products:
Oxidation: Azetidinones.
Reduction: Azetidines.
Substitution: Various substituted azetidines depending on the electrophile used.
Scientific Research Applications
N-(azetidin-3-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Azetidine: A simpler analog with a similar four-membered ring structure.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms
Uniqueness: N-(azetidin-3-yl)-N-methylpropanamide is unique due to its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1489654-01-4 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C7H14N2O/c1-3-7(10)9(2)6-4-8-5-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
FUJWDTOILQQTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1CNC1 |
Purity |
95 |
Origin of Product |
United States |
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